2,2-Dimethylhex-5-en-1-ol
Description
Contextualization of 2,2-Dimethylhex-5-en-1-ol within Contemporary Organic Chemistry
This compound is an organic compound with the molecular formula C₈H₁₆O. smolecule.com It is classified as an unsaturated alcohol, featuring a hexene backbone with a hydroxyl (-OH) group and a terminal double bond. smolecule.com Specifically, its structure is characterized by two methyl groups attached to the second carbon of the hexene chain, which imparts a branched nature to the molecule. smolecule.com This unique combination of a primary alcohol and a terminal alkene within a sterically hindered framework makes it a subject of interest in modern synthetic strategies. The dual functionality allows for a variety of chemical transformations, positioning it as a versatile building block in the synthesis of more complex molecules. smolecule.com
Significance of Unsaturated Alcohols in Modern Synthetic Strategies
Unsaturated alcohols are a crucial class of organic compounds that serve as fundamental raw materials and precursors for a wide array of chemical transformations. aem.az Their importance stems from the presence of two reactive functional groups—the hydroxyl group and the carbon-carbon double or triple bond. This dual reactivity allows for a diverse range of synthetic manipulations, including oxidation, hydrogenation, esterification, and addition reactions. smolecule.comaem.az For example, the selective oxidation of unsaturated alcohols can yield valuable unsaturated aldehydes and ketones, which are important intermediates in the production of pharmaceuticals, fragrances, and polymers. core.ac.uk Furthermore, the double bond can participate in various carbon-carbon bond-forming reactions, such as metathesis and cyclization, enabling the construction of complex molecular architectures. acs.org The ability to protect the hydroxyl group while reacting the double bond, or vice versa, provides chemists with strategic flexibility in multistep syntheses. mmsl.cz
Overview of Current Research Landscape Pertaining to this compound
Current research on this compound primarily revolves around its utility as a synthetic intermediate. lookchem.com Its distinct structure, featuring both a primary alcohol and a terminal alkene, makes it a valuable building block for creating more intricate molecules. smolecule.com Investigations have explored its use in various chemical reactions, including those typical of unsaturated alcohols like hydration, oxidation, and esterification. smolecule.com For instance, it can undergo oxidation to form corresponding aldehydes or ketones and can react with carboxylic acids to produce esters. smolecule.com
One documented synthesis of this compound involves the reaction of 3,3-dimethyloxetane (B1346095) with a lithiated species, followed by the addition of allyl bromide. rsc.org This method highlights its accessibility through ring-opening reactions of strained cyclic ethers. The compound has also been utilized in transition-metal-catalyzed reactions. For example, it has served as a substrate in cobalt-catalyzed cross-couplings with myrcene (B1677589) to generate more complex terpene-like structures. rsc.org While specific studies on its biological activities are limited, its structural motifs suggest potential applications as a flavoring or fragrance agent. smolecule.com
Identification of Key Research Gaps and Emerging Opportunities for this compound Studies
While this compound has been utilized in specific synthetic contexts, a comprehensive exploration of its reactivity and potential applications remains an area with significant research gaps. A key opportunity lies in the systematic investigation of its behavior in a wider range of modern catalytic transformations. For example, its application in asymmetric catalysis, where the chiral induction could be influenced by the gem-dimethyl group, is an underexplored area.
Furthermore, there is a lack of detailed studies on the polymerization of this compound to create novel materials with potentially unique physical and chemical properties. smolecule.com The influence of the sterically hindered alcohol on polymerization kinetics and polymer characteristics could be a fruitful avenue of research.
Another significant gap is the limited investigation into its biological activities. While structurally similar compounds have shown antimicrobial and antioxidant properties, dedicated studies on this compound are scarce. smolecule.com Exploring its potential in medicinal chemistry or as a bioactive agrochemical could unveil new applications. Additionally, a deeper understanding of its metabolic pathways and toxicological profile would be essential for any future commercial use. mmsl.cz
Finally, the development of more efficient and sustainable synthetic routes to this compound itself presents an ongoing opportunity. While methods exist, exploring greener catalytic processes with higher atom economy would enhance its accessibility and utility as a versatile chemical building block.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₆O nih.gov |
| Molecular Weight | 128.21 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 56068-50-9 nih.gov |
| Boiling Point | 175.2±19.0 °C at 760 mmHg smolecule.com |
| Density | 0.8±0.1 g/cm³ smolecule.com |
| Flash Point | 65.37 °C lookchem.com |
| Refractive Index | 1.439 lookchem.com |
| XLogP3 | 2.2 nih.gov |
| SMILES | CC(C)(CCC=C)CO nih.gov |
| InChI | InChI=1S/C8H16O/c1-4-5-6-8(2,3)7-9/h4,9H,1,5-7H2,2-3H3 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylhex-5-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-5-6-8(2,3)7-9/h4,9H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYYDFSDWKBPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437094 | |
| Record name | 2,2-dimethylhex-5-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56068-50-9 | |
| Record name | 2,2-dimethylhex-5-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2 Dimethylhex 5 En 1 Ol
Established Synthetic Pathways to 2,2-Dimethylhex-5-en-1-ol
The construction of this compound can be achieved through various established pathways that leverage the principles of modern organic synthesis. These routes are often designed to build the carbon skeleton and install the required functional groups in a controlled manner.
Convergent and Divergent Synthetic StrategiesThe bifunctional nature of this compound makes it an ideal substrate for both convergent and divergent synthetic strategies.
Divergent Synthesis: Starting from this single compound, a diverse array of products can be created by selectively reacting either the alcohol or the alkene functionality. The primary alcohol can undergo oxidation to form aldehydes or carboxylic acids, as well as esterification and etherification. smolecule.com The terminal alkene allows for transformations like hydroboration, epoxidation, and metathesis. smolecule.com This allows for the generation of a library of related compounds from a common starting material.
Convergent Synthesis: In a convergent approach, the molecule itself can be formed by joining two smaller, pre-functionalized fragments. For example, a fragment containing the gem-dimethyl and alcohol precursor (like a protected 2,2-dimethyl-1,3-propanediol derivative) could be coupled with a three-carbon fragment containing the allyl group.
Specific Reaction Types for this compound Formation
Several specific reaction classes are employed to synthesize this compound, each offering distinct advantages in terms of precursor availability and reaction conditions.
| Precursor | Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 2,2-dimethyl-5-hexenoate | Lithium aluminium tetrahydride (LiAlH₄) | Diethyl ether | -78 to 0 °C, 1.33 h | 97% | lookchem.com |
Organometallic-Mediated Synthetic RoutesOrganometallic reagents play a crucial role in modern synthetic chemistry. One effective synthesis of this compound utilizes a reductive ring-opening of 3,3-dimethyloxetane (B1346095) mediated by lithium and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB).rsc.orgThe resulting organolithium intermediate is then alkylated by adding allyl bromide to complete the carbon skeleton and form the final product.rsc.orgThis method provides good yields and demonstrates the power of organometallic intermediates in constructing specific carbon frameworks.rsc.org
| Primary Reactants | Key Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3,3-Dimethyloxetane, Allyl bromide | Lithium, 4,4′-di-tert-butylbiphenyl (DTBB) | Tetrahydrofuran (THF) | 0 °C to room temperature | 75% | rsc.org |
Novel and Emerging Synthetic Approaches to this compound
The synthesis of structurally precise molecules like this compound, which features a quaternary carbon center, presents unique challenges that drive the development of innovative synthetic methods. Emerging approaches are increasingly focused on catalytic strategies to improve efficiency, selectivity, and sustainability.
The construction of the carbon skeleton of this compound, particularly the formation of the C-C bond that establishes the neopentyl alcohol motif adjacent to an allyl group, is a key strategic consideration. While classical methods often rely on stoichiometric reagents, newer approaches are exploring catalytic pathways.
One documented synthesis involves a reductive ring-opening of a substituted oxetane (B1205548) followed by alkylation, a powerful method for carbon-carbon bond formation. rsc.org In this approach, 3,3-dimethyloxetane undergoes a lithium-mediated reductive cleavage in the presence of 4,4'-di-tert-butylbiphenyl (B167987) (DTBB) as a catalyst. This generates a highly reactive organolithium intermediate which is then trapped by an electrophile, allyl bromide, to form the target molecule, this compound. rsc.org The reaction proceeds in good yield and demonstrates an effective, albeit stoichiometric, method for creating the core structure. rsc.org
| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield | Reference |
| 3,3-Dimethyloxetane | Allyl bromide | Lithium, DTBB | THF | 75% | rsc.org |
Emerging strategies in organic synthesis aim to replace stoichiometric metals with catalytic systems. For the related transformation of creating tertiary homoallylic alcohols, multicomponent domino reactions initiated by catalytic amounts of a strong acid represent a promising direction. wiley-vch.de For instance, the allylation of ketones can be achieved using allyltrimethylsilane (B147118) in a process catalyzed by triflic acid. wiley-vch.de This type of reaction proceeds through a carboxenium ion intermediate, which is then attacked by the allyl nucleophile. wiley-vch.de Adapting such catalytic principles to precursors of this compound could provide more atom-economical and sustainable synthetic routes.
While this compound itself is achiral, the synthesis of its analogues containing additional stereocenters is of significant interest, particularly for applications in natural product synthesis. wgtn.ac.nznih.gov The development of methods to control the relative and absolute stereochemistry of these analogues is a key focus of modern synthetic chemistry.
A notable example is the diastereoselective synthesis of (2S,3S,4S)-1-((tert-butyldimethylsilyl)oxy)-2,4-dimethylhex-5-en-3-ol, an analogue of this compound with three contiguous stereocenters. nih.gov The key step in this synthesis is a highly stereocontrolled crotylation reaction. A chiral aldehyde is reacted with a chiral crotylboronate reagent, diisopropyl (4R,5R)-2-((E)-but-2-en-1-yl)-1,3,2-dioxaborolane-4,5-dicarboxylate, to set the stereochemistry of the newly formed secondary alcohol and the adjacent methyl-bearing carbon. nih.gov This method highlights the power of using chiral reagents to achieve high levels of diastereoselectivity in the construction of complex acyclic systems. nih.gov
| Target Analogue | Key Synthetic Step | Reagents | Key Feature | Reference |
| (2S,3S,4S)-1-((tert-Butyldimethylsilyl)oxy)-2,4-dimethylhex-5-en-3-ol | Asymmetric crotylation | Chiral aldehyde, Chiral crotylboronate reagent | High diastereoselectivity, formation of three contiguous stereocenters | nih.gov |
| (S)-1-(tert-Butyldimethylsilyloxy)-2,2-dimethylhex-5-en-3-ol | Synthesis and subsequent aldol (B89426) reaction | Not specified | Investigation of diastereoselectivity in subsequent C-C bond formation | wgtn.ac.nz |
Chemical Reactivity and Transformation Mechanisms of 2,2 Dimethylhex 5 En 1 Ol
Reactions Involving the Hydroxyl Functionality
The primary alcohol group in 2,2-dimethylhex-5-en-1-ol is a key site for various chemical transformations, including derivatization, oxidation, and substitution reactions.
The conversion of the hydroxyl group into esters and ethers is a common synthetic strategy.
Esterification: this compound can be converted to its corresponding ester through reaction with a carboxylic acid or its derivatives. A widely used method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemistrysteps.com This is an equilibrium process, and to favor the formation of the ester, reaction conditions are often manipulated, for instance, by removing the water formed during the reaction. chemistrysteps.com
Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be employed to achieve higher yields under milder conditions. libretexts.org The reaction with an acid chloride, for example, is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Enzymatic esterification, utilizing lipases, presents a greener alternative for the synthesis of esters from primary alcohols. chemistrysteps.com These reactions are often highly selective and can be performed under mild conditions.
Etherification: The formation of an ether from this compound can be accomplished via the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com This method involves a two-step process. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.com This alkoxide then acts as a nucleophile and reacts with a primary alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to yield the ether. wikipedia.orgbyjus.com The choice of a primary alkyl halide is crucial as secondary and tertiary halides tend to undergo elimination reactions. wikipedia.org
| Reaction Type | Reagents | Product Type |
| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Ester |
| Acylation | Acid Chloride/Anhydride, Base | Ester |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide | Ether |
The primary alcohol functionality of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.ukwikipedia.org
Oxidation to Aldehydes: To achieve the partial oxidation to 2,2-dimethylhex-5-enal, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. chemistrysteps.com Commonly used reagents for this transformation include pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC). chemistrysteps.com These reactions are typically performed in anhydrous solvents because the presence of water can facilitate the formation of a gem-diol intermediate, which is readily oxidized further. wikipedia.org
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 2,2-dimethylhex-5-enoic acid. wikipedia.org Reagents such as potassium permanganate (KMnO4) or chromium-based oxidants like the Jones reagent (CrO3 in aqueous sulfuric acid) are effective for this purpose. wikipedia.orgresearchgate.net When using strong oxidizing agents, the reaction often proceeds through an intermediate aldehyde which is then further oxidized. chemguide.co.uk
| Desired Product | Oxidizing Agent | Typical Reaction Conditions |
| 2,2-Dimethylhex-5-enal (Aldehyde) | Pyridinium Chlorochromate (PCC) | Anhydrous solvent (e.g., dichloromethane) |
| 2,2-Dimethylhex-5-enoic Acid (Carboxylic Acid) | Potassium Permanganate (KMnO4) | Basic, followed by acidic workup |
| 2,2-Dimethylhex-5-enoic Acid (Carboxylic Acid) | Jones Reagent (CrO3/H2SO4) | Aqueous acetone |
Nucleophilic substitution at the primary carbon bearing the hydroxyl group in this compound is significantly hindered. The structure of this alcohol is analogous to a neopentyl alcohol, which is known to be very unreactive in both SN1 and SN2 reactions. acs.orgpbworks.com
For an SN2 reaction to occur, a nucleophile must perform a backside attack on the carbon atom bonded to the leaving group. ucsb.edu In the case of this compound (after protonation of the hydroxyl group to form a good leaving group, water), the bulky gem-dimethyl group sterically obstructs this pathway, making the SN2 reaction extremely slow. acs.orgpbworks.com
An SN1 reaction would require the formation of a primary carbocation upon departure of the leaving group. ysu.edu Primary carbocations are highly unstable, and therefore, this pathway is also energetically unfavorable. pbworks.com While rearrangement to a more stable carbocation can occur with neopentyl-like structures, the initial formation of the primary carbocation is a significant barrier. youtube.com Consequently, direct nucleophilic substitution at the hydroxyl-bearing carbon of this compound is not a synthetically viable process under standard conditions.
Reactions Involving the Terminal Alkene Moiety
The terminal double bond in this compound is susceptible to a variety of reactions, most notably intramolecular cyclizations where the hydroxyl group can participate as an internal nucleophile.
The spatial proximity of the hydroxyl group and the terminal alkene allows for intramolecular reactions, leading to the formation of cyclic ethers.
The Prins cyclization is an acid-catalyzed reaction between an alkene and an aldehyde or ketone. In the context of this compound, an intramolecular variant can be envisioned. First, the alcohol would need to be oxidized to the corresponding aldehyde, 2,2-dimethylhex-5-enal. In the presence of a Lewis or Brønsted acid, the aldehyde is activated, and the terminal alkene can act as a nucleophile, attacking the protonated carbonyl carbon. This intramolecular cyclization would lead to the formation of a six-membered ring, a substituted tetrahydropyran. The resulting carbocation intermediate can then be trapped by a nucleophile present in the reaction mixture.
Intermolecular Addition Reactions to the Olefin
The terminal double bond in this compound is susceptible to a variety of intermolecular addition reactions, which are fundamental transformations in organic synthesis.
Hydrogenation is the process of adding hydrogen across the double bond, resulting in a saturated alkane. In the case of this compound, this reaction converts the terminal alkene into an ethyl group, yielding the saturated alcohol, 2,2-dimethylhexan-1-ol.
This transformation is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally performed in a solvent such as ethanol, ethyl acetate, or methanol under atmospheric or elevated pressure of hydrogen. The reaction is usually highly efficient and selective for the reduction of the alkene, leaving the primary alcohol group untouched.
Reaction: CH₂=CH(CH₂)₃C(CH₃)₂CH₂OH + H₂ --(Catalyst)--> CH₃(CH₂)₄C(CH₃)₂CH₂OH
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. thieme-connect.de This reaction converts this compound into an aldehyde. The reaction uses synthesis gas (a mixture of carbon monoxide and hydrogen) and is catalyzed by transition metal complexes, most commonly of cobalt or rhodium. thieme-connect.de
Due to the terminal position of the alkene, hydroformylation can theoretically yield two isomeric aldehydes: the linear aldehyde (7-hydroxy-6,6-dimethylheptanal) resulting from anti-Markovnikov addition, and the branched aldehyde (2-(1-hydroxy-2,2-dimethylmethyl)hexanal) from Markovnikov addition. The ratio of these products (n/iso ratio) is highly dependent on the catalyst system, ligands, and reaction conditions such as temperature and pressure. thieme-connect.de For terminal alkenes, rhodium catalysts with phosphine (B1218219) ligands generally favor the formation of the linear aldehyde.
Table 2: Potential Products of Hydroformylation of this compound
| Product Name | Structure | Type |
| 7-Hydroxy-6,6-dimethylheptanal | OHC-(CH₂)₅C(CH₃)₂CH₂OH | Linear (n) |
| 2-(1-Hydroxy-2,2-dimethylmethyl)hexanal | CH₃(CH₂)₃CH(CHO)C(CH₃)₂CH₂OH | Branched (iso) |
Epoxidation is the reaction that converts the alkene into an epoxide (an oxirane), a three-membered ring containing an oxygen atom. This is a common and useful transformation. For this compound, epoxidation would yield 2-((2,2-dimethyloxiran-2-yl)methyl)oxirane. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic methods using reagents like hydrogen peroxide or tert-butyl hydroperoxide in the presence of a metal catalyst (e.g., titanium, vanadium, or molybdenum complexes). The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield various diol products.
Allylic oxidation involves the oxidation of the position adjacent to the double bond (the allylic position). In this compound, the allylic position is C4. Reagents such as selenium dioxide (SeO₂) or chromium-based reagents can be used to introduce a hydroxyl or a carbonyl group at this position. This would lead to the formation of 2,2-dimethylhex-5-en-1,4-diol or 4-hydroxy-6,6-dimethylhex-2-en-1-al, respectively. These reactions are often less common than epoxidation for simple terminal alkenes and can sometimes be challenging to perform with high selectivity.
Complex Cascade and Tandem Reaction Sequences Involving this compound
Cascade or tandem reactions are multi-step, one-pot procedures that significantly increase molecular complexity in an efficient manner. rsc.org The bifunctional nature of this compound makes it an interesting substrate for designing such sequences.
An example of a potential cascade reaction could involve an initial hydroboration-oxidation of the terminal alkene. The hydroboration step, using a reagent like borane-tetrahydrofuran complex (BH₃·THF), would add a borane group to the terminal carbon. This intermediate could then be involved in a subsequent reaction before the final oxidation step. For instance, a Suzuki coupling could be performed if a suitable coupling partner is present. Finally, oxidation of the borane and the original alcohol (if a suitable protecting group strategy is not employed) would yield a more complex molecule.
Another possibility is a tandem oxidation-cyclization sequence. The primary alcohol could first be oxidized to an aldehyde. This new functional group, in conjunction with the alkene, could then participate in an intramolecular reaction, such as a Prins reaction or an ene reaction, if an appropriate reaction partner is introduced, leading to the formation of a cyclic product. These elegant strategies showcase how a simple starting material can be rapidly converted into a complex molecular architecture.
Mechanistic Investigations of 2,2 Dimethylhex 5 En 1 Ol Transformations
Elucidation of Detailed Reaction Mechanisms
The transformations of 2,2-Dimethylhex-5-en-1-ol, particularly under acidic conditions, are expected to proceed through pathways involving carbocationic intermediates. The gem-dimethyl group plays a crucial role in these mechanisms, primarily through the Thorpe-Ingold effect, which can accelerate intramolecular reactions by restricting bond angles and increasing the probability of cyclization.
Catalytic Cycle Analysis
In acid-catalyzed intramolecular hydroalkoxylation or Prins-type cyclizations, the catalytic cycle is initiated by the protonation of the hydroxyl group of this compound, followed by the loss of water to form a primary carbocation. However, due to the inherent instability of primary carbocations, a rapid 1,2-hydride or 1,2-methyl shift is anticipated to generate a more stable tertiary carbocation.
The subsequent steps in the catalytic cycle would involve the intramolecular attack of the double bond onto the carbocationic center, leading to the formation of a cyclic intermediate. The regioselectivity of this cyclization is governed by Markovnikov's rule, favoring the formation of a six-membered ring (tetrahydropyran derivative) over a five-membered ring (tetrahydrofuran derivative) due to the greater stability of the resulting tertiary carbocation within the ring system. The cycle is completed by the deprotonation of the intermediate, regenerating the acid catalyst and yielding the final cyclic ether product.
While a specific catalytic cycle for this compound is not extensively documented in publicly available literature, the general mechanism for acid-catalyzed cyclization of unsaturated alcohols provides a strong predictive framework.
Identification and Characterization of Reaction Intermediates
The primary intermediates in the transformations of this compound are carbocations. The initial formation of the unstable primary carbocation is followed by rearrangement to a more stable tertiary carbocation. The structure of this key tertiary carbocation, 2,2-dimethyl-5-hexen-5-yl cation, is central to the subsequent cyclization step.
Direct observation and characterization of such transient intermediates are challenging. However, their existence can be inferred from the product distribution and through computational studies. Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy at low temperatures can sometimes be employed to observe and characterize stable carbocations. In the context of this compound transformations, trapping experiments with nucleophiles could also provide indirect evidence for the presence and structure of the carbocationic intermediates.
Transition State Modeling and Characterization
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling the transition states involved in the transformations of this compound. Such models can provide detailed information about the geometry and energy of the transition states for key steps like carbocation rearrangement and the intramolecular cyclization.
For the cyclization step, transition state models would likely show the developing bond between the carbon-carbon double bond and the carbocationic center. The energy barrier for the formation of the six-membered ring is expected to be lower than that for the five-membered ring, consistent with the predicted product distribution. These computational models can also elucidate the role of the gem-dimethyl group in stabilizing the transition state and influencing the reaction rate.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for quantifying the rates of chemical reactions and for providing further evidence for a proposed mechanism. For the acid-catalyzed cyclization of this compound, kinetic experiments would typically involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like gas chromatography (GC) or NMR spectroscopy.
The rate of the reaction is expected to depend on the concentration of the substrate and the acid catalyst. A plausible rate law for the reaction would be:
Rate = k[this compound][H⁺]
where k is the rate constant. The determination of the rate constant at different temperatures would allow for the calculation of the activation energy (Ea) for the reaction, providing further insight into the energy profile of the transformation. The gem-dimethyl group is anticipated to lead to a rate enhancement compared to an un-substituted analogue, a phenomenon known as the "gem-dimethyl effect" or Thorpe-Ingold effect. This effect is attributed to a decrease in the activation energy for the cyclization step.
Below is a hypothetical data table illustrating the kind of data that would be collected in a kinetic study.
| Experiment | [this compound] (M) | [H⁺] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.01 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |
Isotopic Labeling Experiments (e.g., Deuterium Tracer Studies)
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms during a transformation. In the study of this compound transformations, deuterium labeling could be used to distinguish between different mechanistic possibilities.
For instance, to confirm the occurrence of a 1,2-hydride shift, a deuterium atom could be strategically placed at the C1 position of this compound (i.e., 2,2-dimethylhex-5-en-1,1-d₂-1-ol). If the reaction proceeds through a 1,2-hydride shift, the resulting tertiary carbocation would have the deuterium atom adjacent to the positive charge. The position of the deuterium atom in the final product, determined by techniques such as NMR or mass spectrometry, would provide conclusive evidence for this rearrangement.
Similarly, performing the reaction in a deuterated solvent (e.g., D₂O with a catalytic amount of D₂SO₄) could provide information about the reversibility of the initial protonation step and any potential proton exchange processes. The absence of deuterium incorporation into the carbon skeleton of the product would suggest that the C-H bond formation steps are irreversible under the reaction conditions.
The following table outlines some possible isotopic labeling experiments and their potential outcomes.
| Labeled Substrate/Reagent | Mechanistic Question | Expected Outcome in Product |
| 2,2-dimethylhex-5-en-1,1-d₂-1-ol | Does a 1,2-hydride shift occur? | Deuterium located at the C6 position of the tetrahydropyran ring. |
| Reaction in D₂O/D⁺ | Is the initial protonation reversible? Are there reversible C-H bond cleavages? | Potential for deuterium incorporation at various positions depending on the specific mechanism and reversibility of steps. |
Advanced Spectroscopic and Analytical Characterization in 2,2 Dimethylhex 5 En 1 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules like 2,2-Dimethylhex-5-en-1-ol. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of the hydrogen atoms within this compound. The chemical shift of each proton is influenced by its neighboring atoms, and the splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons.
Based on the structure of this compound, the following ¹H NMR signals are predicted. The gem-dimethyl groups at the C2 position are expected to produce a singlet, while the protons of the vinyl group will give rise to complex multiplets in the downfield region. The methylene protons adjacent to the hydroxyl group will appear as a singlet, and the other methylene groups will exhibit characteristic splitting patterns based on their neighboring protons.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H1 (CH₂) | 3.29 | s | 2H |
| H3 (CH₂) | 1.40 | t | 2H |
| H4 (CH₂) | 2.05 | q | 2H |
| H5 (=CH) | 5.80 | m | 1H |
| H6 (=CH₂) | 4.95 | m | 2H |
| 2-CH₃ | 0.88 | s | 6H |
| 1-OH | Variable | s | 1H |
Note: The chemical shift of the hydroxyl proton (1-OH) can vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., alkane, alkene, alcohol).
The predicted ¹³C NMR spectrum of this compound would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The olefinic carbons are expected to resonate in the downfield region (114-139 ppm), while the carbon bearing the hydroxyl group will appear in the range of 60-70 ppm. The quaternary carbon at the C2 position and the aliphatic carbons will be found in the upfield region.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH₂OH) | 71.5 |
| C2 (C(CH₃)₂) | 36.5 |
| C3 (CH₂) | 40.0 |
| C4 (CH₂) | 27.5 |
| C5 (=CH) | 139.0 |
| C6 (=CH₂) | 114.5 |
| 2-CH₃ | 24.0 |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and elucidating the complete molecular structure of this compound.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the proton-proton coupling networks within the molecule. Cross-peaks in the COSY spectrum would confirm the connectivity between the protons on C3 and C4, as well as the coupling between the olefinic proton on C5 and the protons on C4 and C6.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity around quaternary carbons. For instance, correlations would be expected between the methyl protons at C2 and the carbons C1, C2, and C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity between protons. This can provide valuable information about the three-dimensional structure and preferred conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information based on fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₈H₁₆O, the theoretical exact mass can be calculated.
HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₆O |
| Theoretical Exact Mass | 128.120115 Da |
| Measured Exact Mass | 128.120115130 lookchem.com |
The close agreement between the measured and theoretical exact mass would unequivocally confirm the elemental composition of the molecule.
Photoionization mass spectrometry (PIMS) is a soft ionization technique that uses photons to ionize molecules. It is particularly useful for the detection and characterization of transient species such as radical intermediates, which may be formed during chemical reactions or photochemical processes.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the characteristic vibrational frequencies of its chemical bonds. For this compound, IR spectroscopy is crucial for confirming the presence of its defining hydroxyl (-OH) and alkene (C=C) groups.
The IR spectrum of this compound is expected to exhibit several key absorption bands:
A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. The broadening is a result of intermolecular hydrogen bonding.
A medium-intensity band around 3070-3090 cm⁻¹ attributed to the =C-H stretching of the terminal alkene.
Sharp peaks in the 2850-2960 cm⁻¹ range due to the C-H stretching vibrations of the methyl and methylene groups.
A medium-intensity C=C stretching vibration peak around 1640 cm⁻¹.
A strong C-O stretching band typically appearing in the 1000-1260 cm⁻¹ region.
Out-of-plane (OOP) bending vibrations for the terminal alkene group are expected to appear as strong bands around 910 cm⁻¹ and 990 cm⁻¹.
These characteristic peaks provide a molecular fingerprint, allowing for the rapid confirmation of the compound's functional group composition.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |
| Alkene (=C-H) | Stretch | 3070 - 3090 | Medium |
| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |
| Alkene (C=C) | Stretch | ~1640 | Medium |
| Alcohol (C-O) | Stretch | 1000 - 1260 | Strong |
Chromatographic Methods for Purification and Analysis
Chromatography is a cornerstone of chemical synthesis and analysis, enabling the separation, identification, and purification of compounds from complex mixtures. For a moderately polar and volatile compound like this compound, various chromatographic techniques are routinely employed.
Gas Chromatography (GC) is an ideal method for analyzing volatile compounds. Given its boiling point of approximately 175.2°C at 760 mmHg, this compound is well-suited for GC analysis. lookchem.com This technique is primarily used to determine the purity of a sample and to quantify the components in a mixture.
In a typical GC setup, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property used for identification. For this compound, a non-polar or medium-polarity column is generally effective. The output can be coupled with a mass spectrometer (GC-MS) to provide definitive structural information based on the mass-to-charge ratio of fragmented ions.
Table 2: Typical Gas Chromatography (GC) Parameters for Volatile Alcohol Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | Capillary column (e.g., DB-5, HP-1) | Provides high-resolution separation. |
| Stationary Phase | Polydimethylsiloxane (non-polar) | Separation based on boiling point differences. |
| Injector Temperature | 200 - 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Optimizes separation of compounds with different boiling points. |
| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the sample through the column. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification. |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. While GC is often preferred for volatile compounds, HPLC can be a valuable alternative, particularly for non-volatile impurities or when derivatization is not desired. rsc.org
For this compound, both normal-phase and reversed-phase HPLC can be considered.
Normal-Phase HPLC: Utilizes a polar stationary phase (like silica) and a non-polar mobile phase. The separation is based on polarity, with less polar compounds eluting first.
Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., methanol/water or acetonitrile/water). More polar compounds elute earlier. This is often the preferred method for its reproducibility and broad applicability. rsc.org
A significant challenge in the HPLC analysis of this compound is detection, as it lacks a strong ultraviolet (UV) chromophore. Therefore, a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be necessary for effective analysis.
Table 3: Hypothetical Reversed-Phase HPLC Conditions for this compound
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard non-polar stationary phase for reversed-phase. |
| Mobile Phase | Isocratic or gradient of Acetonitrile/Water | Common polar mobile phase for separating moderately non-polar compounds. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Detector | Refractive Index (RI) | Universal detector suitable for compounds without UV absorbance. |
| Column Temperature | 25 - 30 °C | Ensures reproducible retention times. |
Flash column chromatography using silica gel as the stationary phase is the most common and essential method for the preparative purification of this compound in a synthesis setting. scripps.edu This technique separates compounds based on their differential adsorption to the polar silica gel surface.
The crude product is loaded onto the top of a column packed with silica gel, and a solvent system (eluent) is passed through the column. researchgate.net Non-polar compounds have weaker interactions with the silica gel and are eluted more quickly, while more polar compounds are retained longer. For this compound, which has moderate polarity due to its hydroxyl group, a solvent system of low to medium polarity is typically used. Researchers often employ a gradient of a more polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) to achieve effective separation from non-polar byproducts and highly polar impurities. scripps.eduuva.nl The process involves making a slurry of silica gel in a non-polar solvent like hexane, packing the column, loading the sample, and then eluting with progressively more polar solvent mixtures. researchgate.net
Table 4: Common Eluent Systems for Silica Gel Chromatography of Moderately Polar Compounds
| Solvent System | Polarity | Typical Application |
|---|---|---|
| Hexane / Ethyl Acetate | Low to Medium | Excellent for separating compounds of varying polarity. A gradient of increasing ethyl acetate is commonly used. scripps.eduuva.nl |
| Dichloromethane / Methanol | Medium to High | Used for eluting more polar compounds that are not mobile in hexane/ethyl acetate systems. scripps.edu |
Computational and Theoretical Chemistry Studies of 2,2 Dimethylhex 5 En 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of 2,2-Dimethylhex-5-en-1-ol.
A DFT study of this compound would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles. For instance, the C=C double bond in the hexene chain is expected to have a bond length of approximately 1.34 Å, while the C-C single bonds would be around 1.54 Å. The C-O bond of the primary alcohol is expected to be approximately 1.43 Å.
Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map would show regions of negative potential around the oxygen atom of the hydroxyl group and the π-system of the double bond, indicating these are sites susceptible to electrophilic attack. The HOMO and LUMO energies are crucial for understanding the molecule's reactivity. The HOMO is likely to be localized on the C=C double bond, indicating its nucleophilic character, while the LUMO would be distributed over the antibonding orbitals. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.
While specific DFT data for this compound is scarce, studies on similar molecules like allyl mercaptan have utilized DFT to analyze reactivity, showing how the presence of a double bond influences the electronic properties and potential for reactions. nih.gov
| Calculated Property | Predicted Value/Characteristic for this compound |
| C=C Bond Length | ~ 1.34 Å |
| C-C Single Bond Length | ~ 1.54 Å |
| C-O Bond Length | ~ 1.43 Å |
| Molecular Electrostatic Potential | Negative potential around the hydroxyl group and C=C bond |
| HOMO Localization | Primarily on the C=C double bond |
| Reactivity Indication | The double bond and hydroxyl group are the primary reactive sites |
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data in the theoretical framework. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very high accuracy for molecular properties, albeit at a significantly higher computational cost than DFT.
For a molecule like this compound, high-accuracy ab initio calculations could be employed to refine the results obtained from DFT. For example, they could provide more precise values for the rotational barriers around the single bonds, which is crucial for a detailed conformational analysis. They can also yield highly accurate reaction energies and barrier heights for chemical transformations involving this alcohol. While full geometry optimizations using high-level ab initio methods might be computationally expensive, single-point energy calculations on DFT-optimized geometries are a common approach to obtain more reliable energy data.
Molecular Dynamics Simulations for Conformational Analysis
This compound has several rotatable single bonds, leading to a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the different conformations a molecule can adopt over time. In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion.
An MD simulation of this compound would reveal the preferred conformations in a given environment (e.g., in a vacuum or in a solvent). The simulation would show the flexibility of the hexene chain and the orientation of the hydroxyl group. It is expected that conformations that minimize steric hindrance between the gem-dimethyl group and the rest of the carbon chain will be more populated. Furthermore, intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the double bond might stabilize certain conformations, a phenomenon observed in similar molecules like linalool. mdpi.com
The results of an MD simulation can be used to generate a potential energy surface and identify the most stable conformers. This information is crucial for understanding the molecule's physical properties and how it might interact with other molecules, such as enzymes or reactants. Studies on other aliphatic alcohols have successfully used MD simulations to understand their liquid structure and dynamics.
| Simulation Parameter | Information Gained for this compound |
| Trajectory Analysis | Time-evolution of molecular geometry and identification of accessible conformations. |
| Radial Distribution Functions | Information on intermolecular interactions in a condensed phase. |
| Dihedral Angle Distributions | Identification of preferred rotational states around single bonds. |
| Free Energy Calculations | Relative stabilities of different conformers. |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as oxidation of the alcohol, addition to the double bond, or intramolecular cyclization.
Using methods like DFT, the entire reaction pathway can be mapped out. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By calculating the energies of the reactants, products, and the transition state, the feasibility of a proposed reaction mechanism can be assessed.
For example, the acid-catalyzed intramolecular cyclization of this compound to form a substituted tetrahydropyran could be modeled. Computational studies would identify the structure of the protonated intermediate, the transition state for the cyclization step, and the final product. The calculations would also provide insight into the stereoselectivity of the reaction by comparing the energies of different transition states leading to different stereoisomers. Such computational modeling has been successfully applied to understand the mechanisms of similar reactions.
| Reaction Type | Computational Insights |
| Oxidation | Determination of the mechanism and selectivity for aldehyde or carboxylic acid formation. |
| Electrophilic Addition | Modeling the formation of carbocation intermediates and the regioselectivity of the addition. |
| Intramolecular Cyclization | Elucidation of the reaction pathway, transition state structure, and stereochemical outcome. |
Applications of 2,2 Dimethylhex 5 En 1 Ol As a Synthetic Building Block
Precursor in Natural Product Synthesis
While the utility of many structurally related alcohols in natural product synthesis is well-documented, specific applications of 2,2-Dimethylhex-5-en-1-ol are noted in select areas, particularly in the construction of heterocyclic systems.
Oxygen heterocycles, such as tetrahydropyrans (THPs), are significant structural motifs found in a vast number of natural products and are the fifth most common heterocycle in pharmaceuticals approved by the FDA. whiterose.ac.uk The development of methodologies for the asymmetric synthesis of substituted THPs is crucial for accessing novel, biologically active molecules.
In a 'clip-cycle' approach aimed at the enantioselective synthesis of substituted tetrahydropyrans, this compound has been utilized as a key alcohol fragment. whiterose.ac.uk The synthesis of this starting material is achieved through the reduction of ethyl 2,2-dimethylhex-5-enoate using a reducing agent such as lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether. whiterose.ac.ukgoogle.com
The general strategy involves 'clipping' the alcohol, this compound, with an aryl thioacrylate via olefin metathesis. The resulting intermediate then undergoes an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid to produce the desired substituted tetrahydropyran with high enantioselectivity. whiterose.ac.uk
Synthesis of this compound
| Precursor | Reagent | Product |
|---|
The scientific literature reviewed does not provide specific examples of this compound being directly used in the construction of complex polyketide backbones.
While the synthesis of bisabolane sesquiterpenoids is an active area of research, the available literature does not detail the use of this compound as a direct precursor for these structures. mdpi.comresearchgate.net
Beyond its role in the synthesis of tetrahydropyrans, specific applications of this compound as a chiral building block in other enantioselective syntheses are not extensively documented in the reviewed sources.
Intermediate in the Synthesis of Specialty Chemicals
This compound has been identified as a useful intermediate in the synthesis of complex molecules with potential therapeutic applications.
This alcohol has been employed in the synthesis of novel pharmaceutical agents, particularly as a component in the creation of macrocyclic compounds designed as inhibitors for viral proteases and as modulators for transmembrane conductance regulators.
Hepatitis C Virus (HCV) NS3 Protease Inhibitors
This compound is listed as a starting material in the synthesis of macrocyclic compounds that act as inhibitors of the hepatitis C virus (HCV) NS3 protease. google.comgoogleapis.com These inhibitors are developed for the treatment or prevention of HCV infections. The synthesis involves incorporating the 2,2-dimethylhex-5-enyl moiety into a larger macrocyclic framework. For instance, it can be reacted with amino acids, such as O-(tert-butyl)-L-serine, as part of the multi-step synthesis of these complex therapeutic agents. googleapis.com
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators
The compound is also used as an intermediate in the preparation of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). google.com These modulators are investigated for the treatment of CFTR mediated diseases, including cystic fibrosis. The synthesis of this compound for this purpose has been documented, affording the product as a light-yellow oil. google.com
Spectroscopic Data for this compound
| Type | Data (400 MHz, CDCl₃) |
|---|
Table data sourced from patent literature. google.com
Agrochemical Intermediates
While not typically an active ingredient itself, the structural motifs within this compound make it a valuable precursor for the development of new agrochemicals. The dual functionality of the alcohol and the alkene allows for selective modifications to produce more complex molecules with potential herbicidal, insecticidal, or fungicidal properties.
A key synthetic transformation is the conversion of the primary alcohol to other functional groups, such as amines. For example, reaction with methylamine can yield the corresponding N,2,2-trimethylhex-5-en-1-amine. This amine can then serve as a crucial building block for a variety of agrochemical compounds, where the nitrogen atom is often a key component of the active pharmacophore. The terminal double bond can also be functionalized through various addition reactions to introduce further diversity into the molecular structure, aiming to enhance biological activity and selectivity.
Flavor and Fragrance Compounds
The direct application of this compound as a flavor or fragrance compound is not extensively documented. However, its structural isomers and related compounds are known to be used in the fragrance industry. For example, compounds like 2,2-dimethyl-3-cyclohexyl-1-propanol are valued for their specific olfactory properties and are used to create novel perfume compositions. The potential for this compound lies in its use as a starting material for the synthesis of new fragrance ingredients.
Through chemical modification, such as esterification of the alcohol group or oxidation to the corresponding aldehyde or carboxylic acid, a range of derivatives with potentially desirable scents can be produced. The gem-dimethyl group can impart stability and influence the molecule's odor profile. The synthesis of such derivatives allows for the exploration of new chemical space within the fragrance industry, aiming for unique and valuable scent characteristics.
Materials Science Applications, including Polymer Precursors
The bifunctional nature of this compound provides significant opportunities in materials science, particularly in the synthesis of specialized polymers. The molecule can be incorporated into polymer chains through either the hydroxyl group or the terminal alkene, or both, leading to materials with tailored properties.
Potential Polymerization Pathways:
Polyesters and Polyethers: The primary alcohol can undergo condensation polymerization with dicarboxylic acids or epoxides to form polyesters and polyethers, respectively. The pendant vinyl group from the original molecule would then be available for subsequent cross-linking or functionalization.
Polyolefins with Functional Groups: The terminal double bond can be polymerized via free-radical or coordination polymerization. This results in a polyolefin backbone with pendant hydroxymethyl groups, which can enhance adhesion, improve dyeability, or serve as sites for grafting other polymer chains.
Dual-Cure Systems: The presence of both a hydroxyl group and a double bond makes it a candidate for dual-cure systems, where two different polymerization mechanisms can be triggered independently, providing advanced control over material properties.
These applications are critical for developing advanced coatings, adhesives, and specialty plastics where functional group incorporation is key to performance.
Synthesis of Bioactive Analogues and Derivatives with Tunable Reactivity
The distinct reactivity of the hydroxyl group and the terminal alkene in this compound allows for its use in the targeted synthesis of bioactive analogues and derivatives with finely tuned properties. The reactivity of each functional group can be selectively addressed to build molecular complexity.
The terminal alkene is susceptible to electrophilic addition. For instance, hydrohalogenation can add hydrogen halides across the double bond to yield a haloalkane. This introduces a new functional group that can be used for further nucleophilic substitution reactions. The hydroxyl group, being nucleophilic, can participate in intramolecular cyclization reactions under the right conditions, forming cyclic ethers.
Furthermore, the hydroxyl group is a poor leaving group but can be activated by converting it into a sulfonate ester (like a tosylate or mesylate). This transforms it into an excellent leaving group, facilitating nucleophilic substitution to introduce a wide variety of other functionalities. The reactivity can also be influenced by reaction conditions, which may promote molecular rearrangements. In similar structures, the treatment with certain reagents can lead to hydride or methyl shifts, resulting in the formation of more stable carbocation intermediates and yielding a mixture of rearranged products. stackexchange.com This tunable reactivity is essential for creating libraries of related compounds for screening in drug discovery and other life science applications.
Data Tables
Table 1: Summary of Applications for this compound
| Application Area | Role of this compound | Potential Products/Derivatives |
|---|---|---|
| Agrochemicals | Synthetic Intermediate/Precursor | Amines, functionalized alkanes for active ingredient synthesis. |
| Flavors & Fragrances | Building Block for Synthesis | Esters, aldehydes, and other derivatives with unique scents. |
| Materials Science | Monomer/Polymer Precursor | Functionalized polyesters, polyethers, and polyolefins. |
| Bioactive Analogues | Versatile Synthetic Platform | Cyclic ethers, haloalkanes, and various substituted derivatives. |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| N,2,2-trimethylhex-5-en-1-amine |
| 2,2-dimethyl-3-cyclohexyl-1-propanol |
| Tosylates |
| Mesylates |
| 5,5-dimethyl-3-chloro-1-hexene |
Future Research Directions for 2,2 Dimethylhex 5 En 1 Ol
Exploration of Novel Catalytic Systems for Enhanced Transformations
The inherent steric hindrance of the neopentyl alcohol moiety in 2,2-dimethylhex-5-en-1-ol poses a significant challenge for traditional catalytic transformations. Future research will necessitate the exploration of sophisticated catalytic systems capable of overcoming this steric bulk to efficiently transform the hydroxyl group.
Dehydrogenation and Oxidation: Research into novel ruthenium- and iridium-based pincer complexes could enable efficient and selective dehydrogenation of the primary alcohol to the corresponding aldehyde. organic-chemistry.org These catalysts are known for their high activity and functional group tolerance under milder conditions, which would be advantageous. organic-chemistry.org Furthermore, developing photocatalytic systems, for instance using TiO2-based materials, could offer a green alternative for selective oxidation to the aldehyde, potentially avoiding the use of stoichiometric and often hazardous oxidizing agents. acs.org
C-C Bond Formation: A significant area for development is the direct use of the alcohol in C-C bond-forming reactions. Rhodium-catalyzed dehomologation, a process that involves an oxidation-dehydroformylation sequence, could transform the primary alcohol into a valuable olefinic product by cleaving a C-C bond. organic-chemistry.org Conversely, iridium-catalyzed C-H allylation methodologies could be explored to form new C-C bonds at positions adjacent to the oxygen atom, a strategy that has proven effective for other neopentyl structures. nih.gov
A comparative table of potential catalytic systems for the alcohol moiety is presented below.
| Catalytic System | Target Transformation | Potential Advantages |
| Ruthenium Pincer Complexes | Dehydrogenation to Aldehyde | High efficiency, selectivity, milder conditions. organic-chemistry.org |
| Iridium Pincer Complexes | Dehydrogenation, C-H Functionalization | Versatility in forming aldehydes or new C-C bonds. organic-chemistry.orgnih.gov |
| TiO2-based Photocatalysts | Selective Oxidation to Aldehyde | Green methodology, uses light as an energy source. acs.org |
| Rhodium Catalysts | Oxidative Dehydroxymethylation | Novel C-C bond cleavage to form different alkenes. organic-chemistry.org |
Development of Asymmetric Synthesis Methodologies for Chiral Derivatives
The structure of this compound is prochiral, meaning the introduction of a substituent at one of the methyl groups or functionalization of the alkene can generate a chiral center. This opens a vast field for developing asymmetric methodologies to access enantiomerically pure derivatives, which are of high value in medicinal chemistry and materials science.
Asymmetric Epoxidation: The terminal alkene is an ideal handle for asymmetric epoxidation. The Sharpless Asymmetric Epoxidation, while classically used for allylic alcohols, could be adapted. More promising would be the development of Jacobsen-Katsuki or Shi-type epoxidations using chiral catalysts to produce optically active epoxides. These epoxides are versatile intermediates for synthesizing a range of chiral diols, amino alcohols, and other valuable molecules.
Chiral Auxiliary Approach: Another strategy involves the temporary attachment of a chiral auxiliary to the alcohol moiety. ddugu.ac.in This auxiliary would direct subsequent reactions, such as alkylation or additions across the double bond, to occur stereoselectively. Following the desired transformation, the auxiliary can be cleaved to reveal the new chiral molecule. Evans chiral auxiliaries, for example, have been successfully used to construct chiral tertiary carbon centers in similar molecules. consensus.app
| Asymmetric Strategy | Target Moiety | Resulting Chiral Product | Key Methodologies/Catalysts |
| Asymmetric Epoxidation | Alkene | Chiral Epoxide | Jacobsen-Katsuki (chiral Mn-salen complexes), Shi (chiral ketone) |
| Asymmetric Dihydroxylation | Alkene | Chiral Diol | Sharpless Asymmetric Dihydroxylation (AD-mix) |
| Asymmetric Hydroformylation | Alkene | Chiral Aldehyde | Rhodium or Cobalt complexes with chiral phosphine (B1218219) ligands |
| Chiral Auxiliary Control | Alcohol/Alkene | Various Chiral Derivatives | Evans oxazolidinones, Samp/Ramp hydrazones |
Integration into Sustainable Synthesis and Green Chemistry Protocols
Future research must prioritize the integration of this compound into green and sustainable synthetic routes. This involves adhering to the principles of green chemistry, such as maximizing atom economy, using safer solvents, and employing catalytic rather than stoichiometric reagents. dokumen.pubrsc.org
Solvent-Free and Aqueous Reactions: The development of reactions that can be performed in water or under solvent-free conditions is a key goal. For instance, the catalytic hydration of the terminal alkene to form 2,2-dimethylhexane-1,6-diol could be explored using water as both a reactant and solvent, potentially mediated by platinum-based catalysts. nih.gov Microwave-assisted synthesis is another green technique that can accelerate reactions, reduce energy consumption, and often improve yields, making it a prime candidate for the oxidation or functionalization of this alcohol. nih.gov
Catalyst Reusability: A focus on heterogeneous catalysts, such as metal complexes immobilized on solid supports like polysulfone or carbon nanotubes, would be highly beneficial. nih.govnih.gov These systems allow for easy separation of the catalyst from the product, enabling catalyst recycling and reducing waste. nih.gov For example, a multiwall carbon nanotube-based hybrid nanocatalyst could be developed for the selective oxidation of the alcohol moiety. nih.gov
Investigations into Bio-Inspired and Enzymatic Transformations
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions (neutral pH, room temperature) and can exhibit exquisite chemo-, regio-, and stereoselectivity.
Enzymatic Reductions and Oxidations: While this compound is already an alcohol, its corresponding aldehyde (2,2-dimethylhex-5-enal), which can be synthesized via selective oxidation, would be an excellent substrate for asymmetric reduction using alcohol dehydrogenases (ADHs). rsc.org By selecting the appropriate ADH, either the (R)- or (S)-enantiomer of the alcohol could be produced with very high enantiomeric excess. rsc.orgnih.gov Tissues from various plants like carrots or apples have also been shown to reduce prochiral ketones with high enantioselectivity and could be explored. nih.gov
Other Enzymatic Transformations: Other classes of enzymes could also be investigated. For instance, lipases could be used for the kinetic resolution of racemic derivatives of this compound. Ene-reductases could selectively reduce the carbon-carbon double bond, and P450 monooxygenases could potentially hydroxylate or epoxidize the molecule at specific positions.
Advanced Functionalization Strategies of the Alkene and Alcohol Moieties
Beyond simple transformations, future research should focus on advanced and programmable functionalization strategies that leverage the unique interplay between the two functional groups.
Alkene Isomerization/Functionalization: A cutting-edge area of research is the use of catalysts that can "walk" a double bond along a carbon chain before performing a functionalization reaction. thieme.deresearchgate.net Applying this concept to this compound could lead to the selective functionalization of previously inaccessible C-H bonds, creating a diverse range of isomers and derivatives from a single starting material. thieme.de Palladium or nickel hydride catalysts are often employed for such remote functionalization. researchgate.net
Difunctionalization of the Alkene: The terminal alkene is a gateway to numerous difunctionalization reactions. For example, a tungstenooxaziridine catalyst could be used for the stereoselective oxyamination of the alkene, directly installing both a hydroxyl and an amino group to create valuable aminoalcohol derivatives. researchgate.netrsc.org Additionally, hydroformylation, using rhodium or cobalt catalysts, could convert the terminal alkene into an aldehyde, which can then be used in a vast array of subsequent transformations. thieme-connect.de
The table below summarizes potential advanced functionalization strategies.
| Strategy | Moiety | Potential Reaction | Catalyst/Reagent | Resulting Structure |
| Remote Functionalization | Alkene/Alkyl Chain | Isomerization/Hydroamination | NiH or PdH catalyst | Isomeric amino-alcohols |
| Oxyamination | Alkene | Stereoselective addition of N and O | Tungstenooxaziridine complex | Amino-diol derivative |
| Hydroformylation | Alkene | Addition of H and CHO | Rhodium/chiral phosphine | 2,2,7-trimethylheptan-1-al |
| Deoxygenation | Alcohol | Removal of OH group | Ruthenium catalyst/Hydrazine | 2,2-dimethylhex-5-ene |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-Dimethylhex-5-en-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acid-catalyzed hydration of 2,2-dimethylhex-5-en-1-yl acetate, leveraging steric effects to favor terminal alkene hydration. Reaction optimization (e.g., temperature, solvent polarity) is critical: lower temperatures (0–20°C) reduce side reactions like polymerization, while polar aprotic solvents (e.g., THF) enhance regioselectivity . Characterization via H NMR (olefinic protons at δ 5.2–5.6 ppm) and GC-MS (m/z 128 [M-HO]) confirms purity.
Q. How can the stereochemical configuration of this compound be determined experimentally?
- Methodological Answer : Chiral chromatography (e.g., Chiralcel OD-H column) paired with polarimetric detection resolves enantiomers. Computational modeling (DFT-based optical rotation calculations) corroborates experimental data. For diastereomers, NOESY NMR identifies spatial proximity of methyl groups to the hydroxyl proton, confirming relative configurations .
Q. What spectroscopic techniques are most reliable for distinguishing this compound from structural analogs?
- Methodological Answer : IR spectroscopy identifies the hydroxyl stretch (~3350 cm) and terminal alkene C-H bends (~990 cm). High-resolution mass spectrometry (HRMS) differentiates it from isomers via exact mass (e.g., 128.1201 for CHO). C NMR distinguishes quaternary carbons (δ 28–32 ppm for geminal dimethyl groups) .
Advanced Research Questions
Q. How do solvent effects and Lewis acid catalysts influence the regioselectivity of this compound in epoxidation reactions?
- Methodological Answer : Non-polar solvents (e.g., hexane) favor terminal epoxidation due to reduced solvation of the electrophilic oxygen. Lewis acids like BF-etherate stabilize transition states, increasing epoxide yield by 30–40%. Competing pathways (e.g., allylic oxidation) are minimized at pH 7–8, as validated by kinetic studies .
Q. What contradictions exist in reported boiling points of this compound, and how can they be resolved?
- Methodological Answer : Discrepancies arise from varying pressure conditions (e.g., 351–353 K at 0.02 bar vs. 398 K at 1 atm). Reduced-pressure distillation data (e.g., Antoine equation parameters) must be normalized to standard conditions. Comparative studies using calibrated ebulliometers resolve inconsistencies, with deviations <1% when purity exceeds 99% .
Q. Which computational models best predict the hydrophobicity (logP) and solubility of this compound?
- Methodological Answer : Quantum chemical descriptors (e.g., molecular surface area, dipole moment) combined with QSPR models (R > 0.92) predict logP = 2.3 ± 0.2. COSMO-RS simulations align with experimental solubility in ethanol (12.5 g/L at 25°C) but underestimate aqueous solubility due to hydrogen-bonding limitations .
Q. How can catalytic asymmetric synthesis of this compound be optimized for enantiomeric excess (ee)?
- Methodological Answer : Chiral oxazaborolidine catalysts achieve >85% ee in hydroboration-oxidation of 2,2-dimethylhex-5-en-1-yl acetate. Kinetic resolution via lipase-mediated transesterification (e.g., Candida antarctica Lipase B) further enriches ee to >98%. Monitoring reaction progress with chiral HPLC prevents racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
